1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine (4-membered nitrogen-containing ring). The azetidine is substituted with a phenoxyacetyl group bearing a lipophilic isopropyl (propan-2-yl) moiety at the para position of the phenyl ring.
Properties
IUPAC Name |
1-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)13-3-5-15(6-4-13)24-11-18(23)19-9-14(10-19)20-16(21)7-8-17(20)22/h3-6,12,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIGCAWIOABXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Isopropylphenol with Chloroacetic Acid
The phenoxyacetyl spacer is introduced via nucleophilic substitution. 4-Isopropylphenol reacts with chloroacetic acid in alkaline conditions (NaOH, 50–60°C, 6 h) to yield 2-[4-(propan-2-yl)phenoxy]acetic acid .
Table 1: Optimization of Phenoxyacetic Acid Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | NaOH (2 eq) | 85 |
| Solvent | Water/Ethanol (1:1) | 78 |
| Temperature (°C) | 60 | 85 |
| Reaction Time (h) | 6 | 85 |
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂, reflux, 2 h) to form 2-[4-(propan-2-yl)phenoxy]acetyl chloride , a critical electrophile for subsequent acylation.
Functionalization of Azetidine
Acylation of Azetidine Nitrogen
The azetidine nitrogen is acylated with the phenoxyacetyl chloride. In dichloromethane with triethylamine (TEA, 2 eq, 0°C to RT, 4 h), 1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidine-3-amine is obtained.
Critical Note : Protecting the 3-amine during acylation (e.g., with tert-butoxycarbonyl, Boc) prevents undesired side reactions. Subsequent deprotection (HCl/dioxane) regenerates the free amine.
Assembly of Pyrrolidine-2,5-dione Core
Maleamic Acid Formation
The azetidine-3-amine reacts with maleic anhydride in tetrahydrofuran (THF) at 0°C, forming N-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)maleamic acid .
Cyclization to Succinimide
Heating the maleamic acid with acetic anhydride (120°C, 3 h) induces cyclodehydration, yielding the target pyrrolidine-2,5-dione . Alternative cyclization methods include microwave-assisted synthesis (150°C, 20 min), enhancing efficiency.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the title compound.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.45–3.70 (m, 4H, azetidine CH₂), 4.60 (s, 2H, OCH₂CO), 6.90–7.20 (m, 4H, aromatic H).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting methods from indolizine synthesis, microwave irradiation (150°C, 20 min) reduces cyclization time from hours to minutes, improving yield (78% → 92%).
Solid-Phase Synthesis
Using Wang resin , the azetidine and phenoxyacetyl groups are sequentially coupled before cleaving the resin with TFA to liberate the target compound.
Challenges and Optimization
Azetidine Ring Strain
The azetidine’s high ring strain necessitates mild reaction conditions to prevent ring-opening. Low temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) are preferred during acylation.
Regioselectivity in Cyclization
Maleic anhydride’s symmetric structure ensures regioselective attack by the azetidine-3-amine, avoiding isomeric byproducts.
Scalability and Industrial Applicability
Chemical Reactions Analysis
Types of Reactions: 1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or ester functionalities to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features, molecular properties, and biological activities of analogous compounds:
Key Observations:
- Lipophilicity: The target compound’s isopropylphenoxy group likely increases lipophilicity compared to the sulfur-containing analog (CAS 2097916-81-7) and the phenylpropanoyl derivative (CAS 1904061-78-4). This property may enhance blood-brain barrier penetration relative to polar derivatives like the bromophenoxy compound .
- Molecular Weight: The bicyclic analog (CAS 2058740-68-2) has a higher molecular weight (411.3) due to its dichlorophenoxy group and rigid bicyclic framework, which may restrict conformational flexibility compared to the target compound .
- Bioactivity: The bromophenoxy derivative (C₁₈H₁₅BrN₂O₄) demonstrates GABA-transaminase inhibition, a mechanism relevant to anticonvulsant activity. The target compound’s phenoxyacetyl-azetidine motif may similarly interact with CNS targets .
Biological Activity
1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione, with CAS Number 1903446-92-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₂O₄
- Molecular Weight : 330.4 g/mol
- Structure : The compound features a pyrrolidine core and an azetidine moiety, which are known to influence biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against various pathogens including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 μg/mL to 32 μg/mL, indicating potent antimicrobial activity .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives possess strong antibacterial properties, they may also exhibit cytotoxic effects on mammalian cells. For example, a related compound showed high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells, suggesting that the antibacterial effects may be linked to general cytotoxicity rather than selective antimicrobial action .
The proposed mechanism of action for these compounds involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The presence of the azetidine ring is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells .
Case Studies
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling substituted phenyl derivatives with pyrrolidine-2,5-dione cores. Key steps include:
- Acylation of azetidine : Reacting 4-(propan-2-yl)phenoxyacetyl chloride with azetidin-3-amine derivatives under anhydrous conditions (e.g., dry THF, 0–5°C) to form the acetylated intermediate .
- Pyrrolidine-2,5-dione incorporation : Cyclization via nucleophilic substitution or condensation reactions, often catalyzed by Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Critical parameters include temperature control (<50°C to avoid decomposition), solvent selection (e.g., ethanol for solubility), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
Q. Which spectroscopic and computational methods are most reliable for structural elucidation?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., azetidine protons at δ 3.5–4.0 ppm; pyrrolidine-dione carbonyls at δ 170–175 ppm) .
- X-ray crystallography : Resolves 3D conformation, including bond angles and steric effects from the 4-(propan-2-yl)phenoxy group .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₅N₂O₄: 385.18) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, cell lines) or compound stability. Strategies include:
- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4, 37°C) .
- Metabolic stability testing : Monitor degradation via HPLC-MS in simulated physiological conditions (e.g., liver microsome assays) .
- Computational docking : Compare binding affinities to target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina to validate experimental IC₅₀ values .
Q. What strategies enhance the compound’s pharmacological properties through functionalization?
Methodological Answer:
- Electrophilic substitutions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve target affinity .
- Side-chain modifications : Replace the propan-2-yl group with bulkier tert-butyl or halogenated moieties to modulate lipophilicity (logP) and BBB permeability .
- Prodrug design : Conjugate with esterase-sensitive groups (e.g., acetyloxy) to enhance bioavailability .
Methodological Design Questions
Q. How to design experiments for optimizing reaction parameters in multi-step syntheses?
Methodological Answer:
- Factorial design : Use a 2³ factorial matrix to test variables (temperature, solvent ratio, catalyst loading) and identify interactions via ANOVA .
- Response Surface Methodology (RSM) : Model yield as a function of pH and reaction time, optimizing conditions using software like Design-Expert .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What purification techniques address challenges in isolating the compound from complex mixtures?
Methodological Answer:
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (5→95% ACN) for high-purity isolation (>98%) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences at varying temperatures .
- Centrifugal partition chromatography (CPC) : Separate polar byproducts using a two-phase solvent system (e.g., heptane/EtOAc/MeOH/water) .
Data Analysis and Validation
Q. How to validate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
Methodological Answer:
- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ to assess reproducibility across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
